molecular formula C19H25NO2 B3149183 {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine CAS No. 66742-41-4

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine

Cat. No.: B3149183
CAS No.: 66742-41-4
M. Wt: 299.4 g/mol
InChI Key: CTLLESBERPXART-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine is a secondary amine featuring a benzyloxy-methoxy-substituted aromatic core linked to a branched butan-2-yl (sec-butyl) group via a methylene bridge. Commercial availability is confirmed via supplier listings (e.g., CAS 861236-37-5), indicating its use in research settings .

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]butan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-4-15(2)20-13-17-10-11-18(19(12-17)21-3)22-14-16-8-6-5-7-9-16/h5-12,15,20H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTLLESBERPXART-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine typically involves multiple stepsThis can be achieved through a series of reactions such as nucleophilic substitution and reductive amination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which {[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The specific pathways depend on the context of its application, such as its role as an antimicrobial agent or a potential drug candidate .

Comparison with Similar Compounds

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine

  • Structure : Linear butyl (n-butyl) chain instead of branched sec-butyl.
  • Molecular Formula: C₁₉H₂₅NO₂ vs. C₁₉H₂₅NO₂ for the sec-butyl analog (identical formula, differing in isomerism).

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride

  • Structure : Isopropyl group with a hydrochloride salt.
  • Impact: The hydrochloride salt improves aqueous solubility, facilitating biological testing.

Aromatic Substituent Variations

{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine

  • Structure : Difluoromethoxy replaces benzyloxy.
  • Molecular Formula: C₁₀H₁₃F₂NO₂ (smaller due to lack of benzyl group).

butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine

  • Structure : Trifluoromethylsulfanyl substituent instead of benzyloxy-methoxy.

Extended Chain Analogs

4-{4-[(3-Methylphenyl)methoxy]phenyl}butan-2-amine

  • Structure : Extended butan-2-amine chain with a 3-methylbenzyloxy group.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine C₁₉H₂₅NO₂ 299.41 g/mol Benzyloxy, methoxy, sec-butyl Moderate lipophilicity, branched chain
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine C₁₉H₂₅NO₂ 299.41 g/mol Benzyloxy, methoxy, n-butyl Higher flexibility, linear chain
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(propan-2-yl)amine hydrochloride C₁₈H₂₄ClNO₂ 333.84 g/mol Isopropyl, hydrochloride salt Improved solubility, steric hindrance
{[4-(Difluoromethoxy)-3-methoxyphenyl]methyl}(methyl)amine C₁₀H₁₃F₂NO₂ 225.21 g/mol Difluoromethoxy, methylamine Enhanced metabolic stability
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine C₁₂H₁₆F₃NS 263.32 g/mol -SCF₃, sec-butyl Electron-withdrawing, target specificity

Biological Activity

Introduction

{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine, a synthetic organic compound, is characterized by its complex structure that includes a benzyloxy group, a methoxy group, and a butan-2-yl amine moiety. This unique combination of functional groups suggests potential biological activity, making it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C17H26ClN1O2C_{17}H_{26}ClN_1O_2, indicating the presence of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of functional groups such as amines and ethers suggests reactivity and potential biological activity .

Table 1: Structural Characteristics

ComponentStructure
Benzyloxy group-O-C6H5
Methoxy group-O-CH3
Butan-2-yl amine-C4H9-NH

The mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets including enzymes and receptors. These interactions can alter enzymatic activity or receptor signaling pathways, leading to various biological responses .

Potential Mechanisms Identified

  • Antidepressant Effects : The amine functionality suggests potential antidepressant properties through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The aromatic rings may provide anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
  • Neuroprotective Activities : Interactions with neurotransmitter systems could lead to neuroprotective effects against neurodegenerative diseases .

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may exhibit significant activity against various cancer cell lines .

Case Study: Anticancer Activity

A study explored the effects of similar compounds with benzyloxy and methoxy substitutions on cancer cells. Results indicated that these compounds could suppress cell proliferation and induce apoptosis in specific cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerSuppression of tumor growth
Anti-inflammatoryReduction in cytokine levels

Research Applications

The applications of this compound extend across various fields:

  • Pharmaceutical Development : As a potential therapeutic agent due to its unique structural features.
  • Chemical Synthesis : Used as an intermediate in the synthesis of more complex molecules.
  • Biological Research : Investigated for its role in understanding disease mechanisms and drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine
Reactant of Route 2
Reactant of Route 2
{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.